molecular formula C12H16N2O3S B2828337 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 922006-00-6

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No.: B2828337
CAS No.: 922006-00-6
M. Wt: 268.33
InChI Key: LUDBJDCQHHPSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a heterocyclic compound featuring a tetrahydroquinolin core with a 2-oxo group at position 2 and a propane-2-sulfonamide substituent at position 4. The tetrahydroquinolin scaffold is notable for its partial saturation, which enhances conformational flexibility compared to fully aromatic quinoline derivatives.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-8(2)18(16,17)14-10-4-5-11-9(7-10)3-6-12(15)13-11/h4-5,7-8,14H,3,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDBJDCQHHPSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable sulfonamide reagents under acidic or basic conditions . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a chemical compound with potential applications in scientific research. Characterized by the molecular formula C12H16N2O3SC_{12}H_{16}N_2O_3S and a molecular weight of 268.33, this compound features a tetrahydroquinoline core .

Analogous Compounds

Based on the search results, several compounds share structural similarities with this compound:

  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide This compound has shown potential as a bioactive molecule in biological research.
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide: This compound is structurally similar but features a sulfonamide group.
  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: This compound shares a similar quinoline core but has a different substituent on the nitrogen atom.

Tetrahydroquinoline derivatives have demonstrated a range of biological activities, suggesting that this compound may also possess similar properties:

  • Antitumor Activity: Some tetrahydroquinoline derivatives have shown potential against cancer cell lines.
  • Antimicrobial Properties: As a derivative of sulfonamides, it may exhibit antibacterial activity by inhibiting bacterial growth through interference with folate synthesis.
  • Analgesic Effects: Analogous compounds have been identified as μ-opioid receptor agonists, indicating potential use in pain management.

Usage as a research tool

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Tetrahydroquinolin vs. Indoline Derivatives

describes 2-oxoindoline derivatives (e.g., compound K: 2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide). While both classes share a 2-oxo group, the indoline core is fully unsaturated, leading to planar rigidity.

Tetrahydroquinolin vs. Chromone Derivatives

highlights chromone-based compounds (e.g., compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide). Chromones possess a benzopyrone structure, conferring distinct electronic properties due to the conjugated carbonyl group. The tetrahydroquinolin core lacks this conjugation, resulting in reduced aromaticity and altered reactivity. Chromone derivatives in also incorporate sulfur-containing groups (e.g., sulfido in compound 2), which may form disulfide bonds, unlike the stable sulfonamide group in the target compound .

Substituent Variations

Sulfonamide vs. Carboximidamide

In , compounds 26 (N-(1-(2-(dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) and 27 feature carboximidamide substituents. These groups introduce aromatic thiophene moieties, enhancing π-π stacking interactions but reducing hydrogen-bonding capacity compared to sulfonamides. The synthesis of carboximidamide derivatives requires harsh conditions (e.g., methyl thioimidate hydroiodide) and yields moderate purity (43.7–56%), whereas sulfonamide incorporation typically employs milder sulfonylation reactions .

Sulfonamide vs. Thiazolyl-Oxazole

mentions N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide, which has a thiazolyl-oxazole substituent. This heteroaromatic system increases molecular rigidity and may improve target binding specificity in biological systems. However, the sulfonamide group in the target compound offers superior solubility in polar solvents due to its hydrophilic nature .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide, also known as Quinabactin, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula: C20H24N2O3S
  • Molecular Weight: 372.48 g/mol
  • CAS Number: 946270-26-4

Quinabactin exhibits its biological effects primarily through the inhibition of specific enzymatic pathways. Research indicates that it targets glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase implicated in various diseases such as diabetes and cancer. GSK-3 inhibition is crucial for therapeutic strategies aimed at these conditions due to the kinase's role in cellular signaling and metabolism .

Pharmacophore Mapping Studies:
Pharmacophore mapping has been employed to identify key interactions between Quinabactin and GSK-3. The studies utilized known GSK-3 inhibitors to develop a pharmacophore model that highlights essential features required for binding . This model has facilitated virtual screening of chemical libraries to discover new potential inhibitors.

In Vitro Studies

  • GSK-3 Inhibition:
    • Quinabactin has been shown to selectively inhibit GSK-3 activity in vitro. This inhibition leads to increased glycogen synthesis and modulation of various signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Effects:
    • The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in endothelial cells. This effect is particularly relevant in conditions characterized by chronic inflammation .

In Vivo Studies

  • Diabetes Models:
    • In animal models of type 2 diabetes, Quinabactin administration resulted in improved glucose tolerance and reduced insulin resistance. These effects were attributed to its ability to enhance insulin signaling through GSK-3 inhibition .
  • Cancer Models:
    • Studies have indicated that Quinabactin can suppress tumor growth in xenograft models by inducing apoptosis in cancer cells and inhibiting angiogenesis .

Study 1: GSK-3 Inhibition in Diabetes

A study conducted by Patel et al. explored the effects of Quinabactin on diabetic mice. The results showed a significant reduction in blood glucose levels and improved metabolic parameters after treatment with the compound over a four-week period .

Study 2: Anti-cancer Activity

In another investigation, Quinabactin was tested on human cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
GSK-3 InhibitionSelective inhibition leading to increased glycogen synthesis
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines production
Tumor Growth SuppressionInduction of apoptosis and inhibition of angiogenesis
Improved Glucose ToleranceEnhanced insulin signaling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.